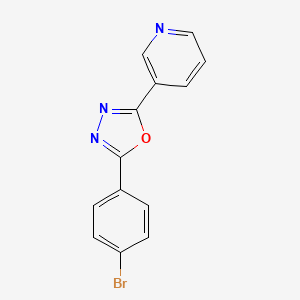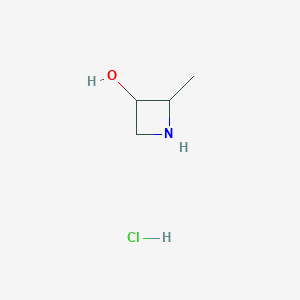
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
Overview
Description
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C13H13NO4. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group, a methoxyphenyl group, and an oxopropanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with hydrazines and amines to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Condensation Reactions: Hydrazines or amines in the presence of a catalyst such as acetic acid or piperidine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Condensation Reactions: Heterocyclic compounds such as pyrazoles and pyridines.
Reduction: Ethyl 3-amino-3-(4-methoxyphenyl)-2-oxopropanoate.
Scientific Research Applications
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The methoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological activity. The oxopropanoate moiety can undergo hydrolysis to release active intermediates that interact with cellular components .
Comparison with Similar Compounds
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-cyano-3-(3-methoxyphenyl)-2-oxopropanoate: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and biological activity.
Ethyl 3-amino-3-(4-methoxyphenyl)-2-oxopropanoate:
Ethyl 3-cyano-3-(4-hydroxyphenyl)-2-oxopropanoate: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-4-6-10(17-2)7-5-9/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTCROZEXDRIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2652557.png)
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2652560.png)


![methyl 4-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2652566.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2652576.png)
![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2652581.png)
